Methyl 3-((3-bromoisoxazol-5-yl)methoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-((3-bromoisoxazol-5-yl)methoxy)benzoate is a chemical compound that belongs to the family of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((3-bromoisoxazol-5-yl)methoxy)benzoate typically involves the reaction of 3-bromoisoxazole with methyl 3-hydroxybenzoate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((3-bromoisoxazol-5-yl)methoxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the isoxazole ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced isoxazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically in the presence of a catalyst such as copper(I) iodide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced forms of the compound.
Scientific Research Applications
Methyl 3-((3-bromoisoxazol-5-yl)methoxy)benzoate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs with analgesic, anti-inflammatory, and anticancer properties.
Biological Research: It is used as a tool compound to investigate biological pathways and molecular mechanisms in various cellular processes.
Materials Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Methyl 3-((3-bromoisoxazol-5-yl)methoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-((3-chloroisoxazol-5-yl)methoxy)benzoate
- Methyl 3-((3-fluoroisoxazol-5-yl)methoxy)benzoate
- Methyl 3-((3-iodoisoxazol-5-yl)methoxy)benzoate
Uniqueness
Methyl 3-((3-bromoisoxazol-5-yl)methoxy)benzoate is unique due to the presence of the bromine atom in the isoxazole ring, which imparts specific reactivity and properties. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in synthetic chemistry. Additionally, the compound’s specific structure and functional groups contribute to its potential biological activities and applications in medicinal chemistry.
Properties
Molecular Formula |
C12H10BrNO4 |
---|---|
Molecular Weight |
312.12 g/mol |
IUPAC Name |
methyl 3-[(3-bromo-1,2-oxazol-5-yl)methoxy]benzoate |
InChI |
InChI=1S/C12H10BrNO4/c1-16-12(15)8-3-2-4-9(5-8)17-7-10-6-11(13)14-18-10/h2-6H,7H2,1H3 |
InChI Key |
DCVHZLQPHQPBLP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OCC2=CC(=NO2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.